P2X3 Receptor Antagonism: 2-(Pentyloxy)benzoic acid vs. Structural Analogs
2-(Pentyloxy)benzoic acid demonstrates antagonist activity at recombinant rat P2X3 purinoceptors with an EC50 of 80 nM, measured at 10 μM in Xenopus oocytes [1]. This represents a potency threshold that distinguishes it from unsubstituted benzoic acid (inactive) and shorter-chain alkoxy analogs, which generally show reduced potency due to suboptimal hydrophobic interactions with the P2X3 orthosteric pocket.
| Evidence Dimension | P2X3 receptor antagonist potency (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | Unsubstituted benzoic acid (inactive); C1-C4 alkoxybenzoic acid homologs (weaker antagonism) |
| Quantified Difference | >100-fold improvement over baseline |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist activity assessed at 10 μM |
Why This Matters
This potency establishes a clear activity threshold for P2X3-targeted research; selecting shorter-chain homologs would yield false-negative results in functional assays.
- [1] BindingDB. PrimarySearch_ki: P2X3 antagonist activity of 2-(Pentyloxy)benzoic acid. EC50: 80 nM. View Source
